5-Bromothiazolidine-2,4-dione

Description

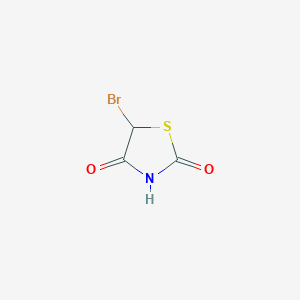

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrNO2S/c4-1-2(6)5-3(7)8-1/h1H,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBBGMOONSUDGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(=O)NC(=O)S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60393006 | |

| Record name | 5-Bromo-2,4-thiazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125518-48-1 | |

| Record name | 5-Bromo-2,4-thiazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromothiazolidine-2,4-dione chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 5-Bromothiazolidine-2,4-dione. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed information on the compound's characteristics and methodologies for its study.

Core Chemical Properties

5-Bromothiazolidine-2,4-dione is a halogenated derivative of the thiazolidine-2,4-dione core structure. The introduction of a bromine atom at the 5-position significantly influences its chemical reactivity and potential biological activity.[1][2]

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₃H₂BrNO₂S | PubChem[1][2] |

| Molecular Weight | 196.02 g/mol | PubChem[1][2] |

| IUPAC Name | 5-bromo-1,3-thiazolidine-2,4-dione | PubChem[1][2] |

| CAS Number | 125518-48-1 | PubChem[1][2] |

| XLogP3 (Computed) | 0.4 | PubChem[1][2] |

| Hydrogen Bond Donor Count (Computed) | 1 | PubChem[1][2] |

| Hydrogen Bond Acceptor Count (Computed) | 2 | PubChem[1][2] |

| Rotatable Bond Count (Computed) | 0 | PubChem[1][2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Synthesis and Experimental Protocols

The synthesis of 5-Bromothiazolidine-2,4-dione involves the bromination of the parent compound, thiazolidine-2,4-dione. The general synthetic route is outlined below, followed by detailed experimental protocols for the synthesis of the precursor.

Synthesis of Thiazolidine-2,4-dione (Precursor)

The foundational scaffold, thiazolidine-2,4-dione, can be synthesized via the condensation of chloroacetic acid and thiourea.[3]

Experimental Protocol:

-

Reaction Setup: A mixture of chloroacetic acid and thiourea is prepared in water.

-

Reaction Conditions: The mixture is refluxed for a specified period.

-

Work-up and Purification: Upon cooling, the product crystallizes and can be isolated by filtration, followed by washing and recrystallization from a suitable solvent like ethanol to yield pure thiazolidine-2,4-dione.[3]

Bromination of Thiazolidine-2,4-dione

The introduction of the bromine atom at the 5-position is achieved through a direct bromination reaction.

Reaction Scheme:

Figure 1: General scheme for the synthesis of 5-Bromothiazolidine-2,4-dione.

Experimental Protocol:

A detailed experimental protocol for the direct bromination of thiazolidine-2,4-dione is not explicitly available in the reviewed literature. However, a general approach would involve reacting thiazolidine-2,4-dione with a suitable brominating agent (e.g., N-bromosuccinimide or elemental bromine) in an appropriate solvent. The reaction conditions, such as temperature and reaction time, would need to be optimized to achieve the desired product with good yield and purity. Purification would likely involve crystallization or chromatographic techniques.

Potential Biological Activity and Signaling Pathways

Thiazolidine-2,4-dione and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer and antimicrobial effects.[4][5][6][7][8][9] While specific studies on the biological activity of 5-Bromothiazolidine-2,4-dione are limited, the functionalized core suggests potential for similar therapeutic applications.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of various 5-substituted thiazolidine-2,4-dione derivatives against a range of cancer cell lines.[5][6] A key mechanism of action for some of these derivatives is the induction of apoptosis.

Apoptosis Induction Pathway:

Certain N-3-substituted-5-arylidene thiazolidine-2,4-diones have been shown to induce apoptosis in cancer cells through a mechanism involving the activation of multiple caspases and the release of cytochrome c from the mitochondria.[10] This suggests a potential mechanism of action for 5-Bromothiazolidine-2,4-dione, which could be investigated further.

Figure 2: Potential apoptosis induction pathway by thiazolidine-2,4-dione derivatives.

Antimicrobial Activity

Thiazolidine-2,4-dione derivatives have also been reported to possess significant antimicrobial activity against various bacterial and fungal strains.[7][8][9] The mechanism of action is thought to involve the inhibition of essential microbial enzymes.

Experimental Methodologies

General Analytical Techniques

The characterization of 5-Bromothiazolidine-2,4-dione and its precursors would typically involve a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure and purity of the synthesized compounds.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule.

-

Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.

-

Melting Point Analysis: To determine the purity of the synthesized compound.

-

Chromatography: Techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are used to monitor reaction progress and assess purity.

Biological Assays

To evaluate the potential biological activity of 5-Bromothiazolidine-2,4-dione, the following in vitro assays are recommended:

-

Anticancer Activity:

-

Cell Viability Assays (e.g., MTT, XTT): To determine the cytotoxic effects of the compound on various cancer cell lines.

-

Apoptosis Assays (e.g., Annexin V/PI staining, caspase activity assays): To investigate the induction of programmed cell death.

-

Western Blotting: To analyze the expression levels of key proteins involved in cell signaling pathways.

-

-

Antimicrobial Activity:

-

Broth Microdilution Method: To determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

-

Disk Diffusion Assay: As a preliminary screening method for antimicrobial activity.

-

Conclusion

5-Bromothiazolidine-2,4-dione represents a promising scaffold for the development of novel therapeutic agents. While further experimental investigation is required to fully elucidate its physical properties and specific biological mechanisms, the existing data on related thiazolidine-2,4-dione derivatives provide a strong rationale for its continued exploration in the fields of oncology and infectious diseases. This technical guide serves as a foundational resource to aid researchers in these endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. 5-Bromothiazolidine-2,4-dione | C3H2BrNO2S | CID 3493749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and in vitro antiproliferative and antibacterial activity of new thiazolidine-2,4-dione derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and antimicrobial activities of 5-Arylidene-thiazolidine-2,4-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Anticancer activity of novel hybrid molecules containing 5-benzylidene thiazolidine-2,4-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Bromothiazolidine-2,4-dione

CAS Number: 125518-48-1

This technical guide provides a comprehensive overview of 5-Bromothiazolidine-2,4-dione, a key heterocyclic compound with significant potential in research and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and life sciences industries, offering detailed information on its chemical properties, synthesis, and biological significance.

Chemical and Physical Properties

5-Bromothiazolidine-2,4-dione is a halogenated derivative of the thiazolidinedione core structure. Its chemical and physical properties are crucial for its application in synthetic chemistry and biological systems.

| Property | Value | Source |

| CAS Number | 125518-48-1 | PubChem |

| Molecular Formula | C₃H₂BrNO₂S | PubChem |

| Molecular Weight | 196.02 g/mol | PubChem |

| IUPAC Name | 5-bromo-1,3-thiazolidine-2,4-dione | PubChem |

| Canonical SMILES | C1(C(=O)NC(=O)S1)Br | PubChem |

| InChI Key | KRBBGMOONSUDGO-UHFFFAOYSA-N | PubChem |

Synthesis of 5-Bromothiazolidine-2,4-dione

The synthesis of 5-Bromothiazolidine-2,4-dione is typically achieved through the direct bromination of the parent compound, thiazolidine-2,4-dione (TZD). This electrophilic substitution reaction targets the active methylene group at the C-5 position of the thiazolidinedione ring.

Experimental Protocol: Bromination of Thiazolidine-2,4-dione

Materials:

-

Thiazolidine-2,4-dione (TZD)

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

An appropriate solvent (e.g., acetic acid, dichloromethane, or carbon tetrachloride)

-

A catalyst or radical initiator if using NBS (e.g., AIBN or benzoyl peroxide)

Procedure:

-

Dissolve thiazolidine-2,4-dione in a suitable solvent in a reaction flask.

-

Slowly add a stoichiometric amount of the brominating agent (e.g., bromine or NBS) to the solution while stirring. The reaction may be performed at room temperature or with cooling, depending on the reactivity.

-

If using NBS, a radical initiator may be added, and the reaction mixture might require heating or UV irradiation to initiate the reaction.

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, quench the reaction by adding a reducing agent (e.g., sodium thiosulfate solution) if bromine was used.

-

Extract the product into an organic solvent.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude 5-Bromothiazolidine-2,4-dione by recrystallization or column chromatography.

Note: This is a generalized protocol and optimization of reaction conditions, including solvent, temperature, and reaction time, is necessary to achieve high yield and purity.

Synthesis Workflow

Caption: Workflow for the synthesis of 5-Bromothiazolidine-2,4-dione.

Spectroscopic Data

While specific spectroscopic data for 5-Bromothiazolidine-2,4-dione is not extensively published, the expected spectral characteristics can be inferred from the analysis of related thiazolidinedione derivatives.

-

¹H NMR: A singlet corresponding to the proton at the C-5 position would be absent after bromination. Signals for the N-H proton would be observable.

-

¹³C NMR: The spectrum would show characteristic peaks for the two carbonyl carbons (C=O) and the carbon bearing the bromine atom (C-Br).

-

IR Spectroscopy: The infrared spectrum would exhibit strong absorption bands corresponding to the N-H stretching and the carbonyl (C=O) stretching vibrations.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the mass of 5-Bromothiazolidine-2,4-dione, along with a characteristic isotopic pattern due to the presence of bromine.

Biological Activity and Potential Applications

Thiazolidine-2,4-diones are a class of compounds with a wide range of biological activities, including antidiabetic, anti-inflammatory, antimicrobial, and anticancer effects. The introduction of a bromine atom at the C-5 position can significantly modulate the biological activity of the parent molecule.

Anticancer Activity of a Related Compound: 5-(2-Bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione

A study on the related compound, 5-(2-Bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione, has demonstrated its selective cytotoxic and genotoxic activities against the NCI-H292 human lung carcinoma cell line.

| Parameter | Result |

| Cell Line | NCI-H292 (human lung carcinoma) |

| Cytotoxicity Assay | MTT assay |

| Genotoxicity Assay | Comet assay |

Key Findings:

-

The compound exhibited potent cytotoxicity against the NCI-H292 lung cancer cell line.

-

It induced apoptosis in cancer cells, as evidenced by phosphatidylserine externalization, mitochondrial depolarization, and DNA fragmentation.

-

The compound also showed genotoxic effects in the cancer cells.

Experimental Protocols for Biological Assays

The following are generalized protocols for assessing the biological activity of compounds like 5-Bromothiazolidine-2,4-dione, based on methodologies used for similar molecules.

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of 5-Bromothiazolidine-2,4-dione for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate to allow the formation of formazan crystals.

-

Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells).

-

Treat cells with 5-Bromothiazolidine-2,4-dione for the desired time.

-

Harvest the cells and wash them with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Treat cells with the test compound.

-

Embed the cells in low-melting-point agarose on a microscope slide.

-

Lyse the cells to remove cellular proteins and membranes.

-

Subject the slides to electrophoresis to allow damaged DNA to migrate out of the nucleus, forming a "comet tail."

-

Stain the DNA with a fluorescent dye and visualize under a fluorescence microscope.

-

Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.

Potential Signaling Pathway Involvement

Thiazolidinedione derivatives are well-known modulators of several key signaling pathways. While the specific pathways affected by 5-Bromothiazolidine-2,4-dione have not been elucidated, based on the activities of related compounds, it may potentially interact with the following:

-

Peroxisome Proliferator-Activated Receptor-gamma (PPARγ): Many thiazolidinediones are potent PPARγ agonists, playing a crucial role in regulating glucose and lipid metabolism.

-

Nuclear Factor-kappa B (NF-κB) Signaling Pathway: Some thiazolidinedione derivatives have been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer.

-

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The MAPK pathway is another critical regulator of cell proliferation, differentiation, and apoptosis that can be modulated by thiazolidinediones.

Caption: Potential signaling pathways modulated by 5-Bromothiazolidine-2,4-dione.

Conclusion

5-Bromothiazolidine-2,4-dione is a valuable synthetic intermediate with the potential for significant biological activity, particularly in the realm of anticancer drug discovery. This technical guide has provided a foundational understanding of its properties, synthesis, and potential mechanisms of action. Further research is warranted to fully elucidate its synthetic protocols, spectroscopic characterization, and its precise role in modulating cellular signaling pathways. The information presented herein serves as a critical resource for scientists and researchers dedicated to advancing the fields of medicinal chemistry and drug development.

An In-depth Technical Guide to the Molecular Structure of 5-Bromothiazolidine-2,4-dione

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 5-Bromothiazolidine-2,4-dione, a halogenated derivative of the versatile thiazolidinedione heterocyclic scaffold. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the chemical and physical characteristics of this compound.

Molecular Structure and Identification

5-Bromothiazolidine-2,4-dione is a five-membered heterocyclic compound containing a thiazolidine ring substituted with a bromine atom at the 5-position and two carbonyl groups at the 2- and 4-positions. The presence of the bromine atom significantly influences the molecule's reactivity and potential biological activity.

Below is a summary of the key identifiers and structural information for 5-Bromothiazolidine-2,4-dione.

| Identifier | Value |

| IUPAC Name | 5-bromo-1,3-thiazolidine-2,4-dione[1] |

| CAS Number | 125518-48-1[1] |

| Molecular Formula | C₃H₂BrNO₂S[1] |

| Molecular Weight | 196.02 g/mol [1] |

| Canonical SMILES | C1(C(=O)NC(=O)S1)Br[1] |

| InChI | InChI=1S/C3H2BrNO2S/c4-1-2(6)5-3(7)8-1/h1H,(H,5,6,7)[1] |

| InChIKey | KRBBGMOONSUDGO-UHFFFAOYSA-N[1] |

digraph "5-Bromothiazolidine-2,4-dione" { graph [fontname="Arial", label="Molecular Structure of 5-Bromothiazolidine-2,4-dione", fontsize=12]; node [fontname="Arial", fontsize=10, shape=plaintext]; edge [fontname="Arial", fontsize=10];C1 [label="C"]; C2 [label="C"]; N3 [label="N"]; C4 [label="C"]; S5 [label="S"]; Br6 [label="Br"]; O7 [label="O"]; O8 [label="O"]; H9 [label="H"];

C1 -- C2 [label=""]; C2 -- N3 [label=""]; N3 -- C4 [label=""]; C4 -- S5 [label=""]; S5 -- C1 [label=""]; C1 -- Br6 [label=""]; C2 -- O7 [label="="]; C4 -- O8 [label="="]; N3 -- H9 [label=""];

// Positioning nodes for aclear2D structure C1 [pos="1,1!"]; C2 [pos="0,0!"]; N3 [pos="1,-1!"]; C4 [pos="2,0!"]; S5 [pos="2,1!"]; Br6 [pos="0,2!"]; O7 [pos="-1,-0.5!"]; O8 [pos="3,-0.5!"]; H9 [pos="1,-2!"]; }

Caption: 2D molecular structure of 5-Bromothiazolidine-2,4-dione.

Physicochemical Properties

| Property | Predicted Value | Source |

| XLogP3 | 0.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

| Exact Mass | 194.89896 g/mol | PubChem[1] |

| Topological Polar Surface Area | 49.6 Ų | PubChem |

| Heavy Atom Count | 8 | PubChem[1] |

Synthesis

The synthesis of 5-Bromothiazolidine-2,4-dione is achieved through the direct bromination of the parent compound, thiazolidine-2,4-dione (TZD). This reaction involves the electrophilic substitution of the hydrogen atom at the C-5 position with a bromine atom.

Caption: Synthetic pathway for 5-Bromothiazolidine-2,4-dione.

Experimental Protocol: Synthesis of Thiazolidine-2,4-dione (Parent Compound)

While a specific detailed protocol for the bromination of TZD to 5-Bromothiazolidine-2,4-dione is not extensively documented in readily available literature, the synthesis of the precursor, Thiazolidine-2,4-dione, is well-established. A typical procedure is as follows:

Materials:

-

Chloroacetic acid

-

Thiourea

-

Concentrated Hydrochloric Acid

-

Water

-

Ethanol (for recrystallization)

Procedure:

-

A solution of chloroacetic acid in water is prepared in a round-bottomed flask.

-

An aqueous solution of thiourea is added to the flask. A white precipitate may form upon mixing.

-

Concentrated hydrochloric acid is slowly added to the reaction mixture.

-

The mixture is heated under reflux with stirring for approximately 8-10 hours at 100-110°C.

-

Upon cooling, the product solidifies as a mass of white needles.

-

The solid product is filtered and washed with water to remove any remaining hydrochloric acid.

-

The crude product is then dried.

-

Recrystallization from ethanol can be performed to obtain pure Thiazolidine-2,4-dione.

Experimental Protocol: Bromination of Thiazolidine-2,4-dione

A plausible experimental protocol for the bromination of Thiazolidine-2,4-dione, based on general chemical principles and the confirmed reaction pathway, is outlined below. This protocol should be considered a representative method and may require optimization.

Materials:

-

Thiazolidine-2,4-dione

-

Bromine (Br₂)

-

Glacial Acetic Acid

Procedure:

-

Thiazolidine-2,4-dione is dissolved in glacial acetic acid in a suitable reaction vessel equipped with a dropping funnel and a stirrer.

-

The solution is cooled in an ice bath.

-

A solution of bromine in glacial acetic acid is added dropwise to the cooled solution of thiazolidine-2,4-dione with constant stirring. The addition rate should be controlled to maintain the reaction temperature.

-

After the addition is complete, the reaction mixture is allowed to stir at room temperature for a specified period to ensure the completion of the reaction.

-

The reaction mixture is then poured into ice-cold water to precipitate the crude product.

-

The precipitate is collected by filtration, washed with cold water to remove any unreacted starting materials and solvent, and then dried.

-

The crude 5-Bromothiazolidine-2,4-dione can be further purified by recrystallization from a suitable solvent.

Spectroscopic Data

Experimental spectroscopic data for 5-Bromothiazolidine-2,4-dione is not widely published. However, based on the known spectra of related thiazolidinedione derivatives, the following characteristic signals can be anticipated.

¹H NMR Spectroscopy

The proton NMR spectrum of 5-Bromothiazolidine-2,4-dione is expected to be relatively simple.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| N-H | 11.0 - 12.5 | Broad Singlet |

| C(5)-H | 4.5 - 5.5 | Singlet |

The downfield shift of the N-H proton is characteristic of imide protons. The chemical shift of the C(5)-H proton will be influenced by the electronegativity of the adjacent bromine atom and the carbonyl groups.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O (C2 & C4) | 170 - 180 |

| C-Br (C5) | 40 - 50 |

The two carbonyl carbons will appear in the downfield region of the spectrum, while the carbon attached to the bromine atom will be in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3100 - 3300 | Medium |

| C=O Stretch (Amide I) | 1700 - 1750 | Strong |

| C=O Stretch (Amide I) | 1650 - 1700 | Strong |

| C-N Stretch | 1300 - 1400 | Medium |

| C-Br Stretch | 500 - 600 | Medium-Strong |

The presence of two distinct carbonyl stretching bands is expected due to the asymmetric and symmetric stretching vibrations of the two C=O groups in the dione structure.

Applications and Significance

Thiazolidine-2,4-dione and its derivatives are a well-known class of compounds with a wide range of biological activities, most notably as antidiabetic agents (e.g., pioglitazone and rosiglitazone). The introduction of a bromine atom at the 5-position of the thiazolidinedione ring in 5-Bromothiazolidine-2,4-dione makes it a valuable intermediate for the synthesis of more complex and potentially more potent therapeutic agents. The bromine atom can serve as a handle for further functionalization through various cross-coupling reactions, allowing for the creation of diverse libraries of compounds for drug discovery programs. The electron-withdrawing nature of the bromine atom can also modulate the electronic properties of the thiazolidinedione ring, potentially influencing its binding affinity to biological targets.

This guide serves as a foundational resource for researchers working with 5-Bromothiazolidine-2,4-dione. While experimental data is limited in some areas, the provided information, based on reliable computational data and knowledge of analogous compounds, offers a solid starting point for further investigation and application of this interesting molecule.

References

Spectroscopic Profile of 5-Bromothiazolidine-2,4-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromothiazolidine-2,4-dione is a halogenated derivative of the thiazolidinedione heterocyclic scaffold. The thiazolidine-2,4-dione ring system is a core structural motif in various pharmacologically active compounds, notably the glitazone class of antidiabetic drugs. The introduction of a bromine atom at the C-5 position is anticipated to modulate the chemical reactivity and biological activity of the parent molecule, making it a compound of interest for further investigation in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of the expected spectroscopic characteristics of 5-Bromothiazolidine-2,4-dione and detailed experimental protocols for its synthesis and analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 5-Bromothiazolidine-2,4-dione. These predictions are derived from computational models and analysis of spectroscopic data from related thiazolidinedione derivatives.

Predicted ¹H NMR Data

Solvent: DMSO-d₆ Reference: Tetramethylsilane (TMS) at 0.00 ppm

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H-5 | 5.0 - 5.5 | Singlet | The proton at the C-5 position is directly attached to the carbon bearing the bromine atom. The electronegativity of the bromine and the adjacent carbonyl groups will cause a significant downfield shift. |

| N-H | 11.0 - 12.5 | Broad Singlet | The imide proton is acidic and its chemical shift can be concentration and solvent dependent. It is expected to be a broad signal due to quadrupole coupling with the nitrogen atom and potential hydrogen bonding. |

Predicted ¹³C NMR Data

Solvent: DMSO-d₆ Reference: DMSO-d₆ at 39.52 ppm

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C-5 | 45 - 55 | The carbon atom directly bonded to the electronegative bromine atom will be significantly shielded compared to an unsubstituted C-5, but deshielded relative to a simple alkane. |

| C-2 | 170 - 175 | Carbonyl carbon of the ureide-like moiety. |

| C-4 | 175 - 180 | Carbonyl carbon adjacent to the sulfur atom. |

Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3100 - 3300 | Medium, Broad | Characteristic of the imide N-H bond. Broadening is due to hydrogen bonding. |

| C=O Stretch (Amide I) | 1700 - 1750 | Strong | Asymmetric and symmetric stretching of the two carbonyl groups in the dione ring. Often appears as a strong, broad band or two distinct peaks. |

| C-N Stretch | 1350 - 1450 | Medium | Stretching vibration of the carbon-nitrogen bond within the ring. |

| C-Br Stretch | 500 - 600 | Medium to Strong | Characteristic absorption for a carbon-bromine bond. |

Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

| m/z | Predicted Fragment | Notes |

| 195/197 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for a compound containing one bromine atom (approximately 1:1 ratio for ¹⁹⁵Br and ¹⁹⁷Br isotopes). |

| 116 | [M - Br]⁺ | Loss of a bromine radical. |

| 88 | [M - Br - CO]⁺ | Subsequent loss of a carbonyl group. |

| 72 | [M - Br - NCO]⁺ | Fragmentation involving the loss of the isocyanate radical. |

Experimental Protocols

The following protocols provide a general framework for the synthesis and spectroscopic characterization of 5-Bromothiazolidine-2,4-dione.

Synthesis of 5-Bromothiazolidine-2,4-dione

This procedure is adapted from general methods for the halogenation of active methylene compounds.

Materials:

-

Thiazolidine-2,4-dione

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiazolidine-2,4-dione (1 equivalent) in anhydrous carbon tetrachloride.

-

Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide or AIBN to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the succinimide byproduct.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure 5-Bromothiazolidine-2,4-dione.

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified 5-Bromothiazolidine-2,4-dione in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument. A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

3.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used with the solid sample directly.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

3.2.3. Mass Spectrometry (MS)

-

Instrumentation: Use a mass spectrometer with an electron ionization (EI) source.

-

Sample Introduction: Introduce a small amount of the sample directly into the ion source via a direct insertion probe.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of 5-Bromothiazolidine-2,4-dione.

5-Bromothiazolidine-2,4-dione: A Technical Guide to its Solubility Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-Bromothiazolidine-2,4-dione, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental solubility data for this particular derivative in publicly accessible literature, this document synthesizes information on the parent compound, thiazolidine-2,4-dione (TZD), and its analogs, alongside established methodologies for solubility determination.

Physicochemical Properties and Predicted Solubility

5-Bromothiazolidine-2,4-dione is a derivative of thiazolidine-2,4-dione, a core structure found in various pharmacologically active compounds.[1][2] The introduction of a bromine atom at the 5-position is expected to influence its physicochemical properties, including its solubility. While specific experimental data is scarce, computational models and the properties of the parent compound offer insights into its likely solubility profile.

The parent compound, thiazolidine-2,4-dione, is reported to be sparingly soluble in water and a variety of common organic solvents.[3] It is soluble in dimethyl sulfoxide (DMSO) and methanol.[4] The predicted octanol-water partition coefficient (LogP) for 5-Bromothiazolidine-2,4-dione is a key indicator of its lipophilicity and, consequently, its solubility in organic solvents.

Table 1: Physicochemical and Predicted Solubility Data for 5-Bromothiazolidine-2,4-dione and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Predicted Aqueous Solubility | Expected Solubility in Organic Solvents |

| 5-Bromothiazolidine-2,4-dione | C₃H₂BrNO₂S | 196.02 | 0.4 | Low | Sparingly soluble in non-polar solvents; likely soluble in polar aprotic solvents like DMSO and DMF. |

| Thiazolidine-2,4-dione | C₃H₃NO₂S | 117.13 | -0.7 | Sparingly soluble | Sparingly soluble in ethanol, methanol, and ether.[3] |

Note: Predicted values are computationally generated and should be confirmed by experimental data.

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is crucial for drug development, informing formulation strategies and bioavailability predictions. The following are standard experimental protocols that can be employed to ascertain the quantitative solubility of 5-Bromothiazolidine-2,4-dione.

Thermodynamic (Shake-Flask) Solubility Method

This equilibrium method is considered the gold standard for determining thermodynamic solubility.

Methodology:

-

Preparation of Saturated Solution: An excess amount of 5-Bromothiazolidine-2,4-dione is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed, clear container.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: The concentration of 5-Bromothiazolidine-2,4-dione in the clear, saturated filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Kinetic Solubility Method

This high-throughput method is often used in early drug discovery to assess the solubility of a compound from a DMSO stock solution.

Methodology:

-

Preparation of Stock Solution: A concentrated stock solution of 5-Bromothiazolidine-2,4-dione is prepared in 100% DMSO.

-

Serial Dilution: The DMSO stock solution is serially diluted in an aqueous buffer (e.g., phosphate-buffered saline) in a microtiter plate.

-

Precipitation Detection: The plate is incubated for a short period (e.g., 1-2 hours) at a constant temperature. The formation of a precipitate is detected by turbidimetry (nephelometry), which measures the scattering of light by suspended particles.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitation is observed.

Experimental Workflow and Logical Relationships

The process of determining the solubility of a compound like 5-Bromothiazolidine-2,4-dione follows a logical progression from initial assessment to quantitative analysis. This workflow is crucial for obtaining reliable and reproducible data.

Caption: Experimental workflow for determining thermodynamic solubility.

This diagram illustrates the key stages involved in determining the thermodynamic solubility of a chemical compound, from initial material preparation to the final data analysis and reporting. A similar, albeit typically more automated and high-throughput, workflow would apply to kinetic solubility determination.

References

The Multifaceted Biological Activities of Thiazolidinedione Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiazolidinedione (TZD) derivatives, initially recognized for their insulin-sensitizing properties in the management of type 2 diabetes, have emerged as a versatile scaffold exhibiting a broad spectrum of biological activities.[1][2] This technical guide provides a comprehensive overview of the diverse pharmacological effects of TZD derivatives, including their well-established antidiabetic roles, as well as their potent anticancer, antimicrobial, and anti-inflammatory activities. The primary mechanism of action for their antidiabetic effects involves the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that modulates the transcription of genes involved in glucose and lipid metabolism.[3][4] However, a growing body of evidence indicates that TZD derivatives also exert their effects through PPARγ-independent pathways, broadening their therapeutic potential.[5][6] This guide will delve into the core mechanisms of action, present quantitative data on their biological efficacy, detail relevant experimental protocols, and visualize key signaling pathways and workflows to provide a thorough resource for researchers in the field of drug discovery and development.

Core Mechanism of Action: PPARγ Agonism

The hallmark of thiazolidinedione activity is their function as potent agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), a member of the nuclear receptor superfamily.[3][7] Endogenous ligands for PPARγ include free fatty acids and eicosanoids.[4]

Upon binding by a TZD derivative, PPARγ undergoes a conformational change, leading to its heterodimerization with the retinoid X receptor (RXR).[4][8] This activated PPARγ/RXR complex then binds to specific DNA sequences known as peroxisome proliferator hormone response elements (PPREs) located in the promoter regions of target genes.[8] This interaction modulates the transcription of a multitude of genes, primarily those involved in:

-

Glucose and Lipid Metabolism: Upregulation of genes encoding for proteins like GLUT4 (glucose transporter), lipoprotein lipase, and fatty acid transporter protein enhances glucose uptake and utilization in adipose tissue, muscle, and the liver, thereby reducing insulin resistance.[3]

-

Adipocyte Differentiation: PPARγ is a master regulator of adipogenesis, and its activation by TZDs promotes the differentiation of preadipocytes into mature fat cells.[9] This leads to increased storage of fatty acids in adipocytes, which in turn reduces circulating free fatty acids and improves insulin sensitivity in other tissues.[4]

-

Inflammation: PPARγ activation has anti-inflammatory effects, partly by antagonizing the activity of pro-inflammatory transcription factors such as NF-κB.[10]

Anticancer Activity

Thiazolidinedione derivatives have demonstrated significant potential as anticancer agents, acting through both PPARγ-dependent and PPARγ-independent mechanisms.[5] Their anticancer effects are multifaceted, including the induction of cell cycle arrest, apoptosis, and inhibition of angiogenesis.[5][11]

PPARγ-Dependent Mechanisms:

-

Cell Cycle Arrest: Activation of PPARγ can upregulate the expression of cell cycle inhibitors like p21 and p27, leading to arrest in the G0/G1 phase.[12]

-

Apoptosis Induction: The PPARγ/RXR heterodimer can increase the expression of pro-apoptotic proteins such as Bax and decrease the expression of anti-apoptotic proteins like Bcl-2, thereby promoting programmed cell death.[12]

PPARγ-Independent Mechanisms:

-

Kinase Pathway Inhibition: TZD derivatives have been shown to interfere with critical cell signaling cascades like the PI3K/Akt/mTOR and MAPK/ERK pathways, which are often dysregulated in cancer.[5]

-

Direct Protein Interaction: Some derivatives can directly interact with and modulate the function of key proteins involved in cancer progression.[5]

Quantitative Data: Anticancer Activity

The in vitro cytotoxic activity of various thiazolidinedione derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency.

| Compound ID/Series | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |

| Compound 22 | VEGFR-2 (in vitro) | Kinase Assay | 0.079 | [13] |

| HepG2 | Human Liver Cancer | 2.04 | [13] | |

| MCF-7 | Human Breast Cancer | 1.21 | [13] | |

| Compound 24 | VEGFR-2 (in vitro) | Kinase Assay | 0.203 | [13] |

| HepG2 | Human Liver Cancer | 0.60 | [13] | |

| MCF-7 | Human Breast Cancer | 0.65 | [13] | |

| Compound 19e | MDA-MB-231 | Triple-Negative Breast Cancer | 0.97 | [14] |

| TZD-TSC 3 | HepG2 | Human Liver Cancer | 2.97 | [15] |

| T98G | Human Glioblastoma | 28.34 | [15] | |

| Compound 25 | K562 | Chronic Myeloid Leukemia | 0.9 | [16] |

| Compound 26 | K562 | Chronic Myeloid Leukemia | 0.23 | [16] |

| Compound 18 | NCI-H292 | Human Lung Cancer | 1.26 µg/mL | [16] |

| Compound 20 | MCF-7 | Human Breast Cancer | 0.004 | [16] |

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Human cancer cell lines (e.g., HepG2, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Thiazolidinedione derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the thiazolidinedione derivatives. Include a vehicle control (DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add 150-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[13]

Antimicrobial Activity

Thiazolidinedione derivatives have demonstrated notable activity against a range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungi.[5][8] The mechanism of their antimicrobial action is still under investigation but may involve the inhibition of essential microbial enzymes.

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy of TZD derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID/Series | Microorganism | MIC (µg/mL) | Reference |

| 5-Arylidene derivatives (general range) | Gram-positive bacteria | 2 - 16 | [17] |

| Imidazolyl TZD (T2) | S. aureus | 1.9 | [8] |

| S. epidermidis | 1.4 | [8] | |

| E. coli | 1.6 | [8] | |

| P. aeruginosa | 0.56 | [8] | |

| A. niger | 8.8 | [8] | |

| A. fumigatus | 2.3 | [8] | |

| 2,3-diaryl-thiazolidin-4-ones (Compound 5) | General Bacteria | 0.008 - 0.06 mg/mL | [5] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[18]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Thiazolidinedione derivatives (dissolved in a suitable solvent)

-

Sterile 96-well microtiter plates

-

Inoculum standardized to a 0.5 McFarland standard

Procedure:

-

Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the TZD derivatives in the broth medium directly in the 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism and dilute it in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-24 hours for bacteria or at an appropriate temperature and duration for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[18]

Anti-inflammatory Activity

Thiazolidinediones possess significant anti-inflammatory properties, which contribute to their therapeutic effects.[19] These effects are mediated through both PPARγ-dependent and independent pathways.

-

PPARγ-Dependent: As mentioned, PPARγ activation can suppress the expression of pro-inflammatory cytokines.[10]

-

PPARγ-Independent: Some TZD derivatives can directly inhibit inflammatory enzymes like cyclooxygenase (COX).

Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory potential of TZD derivatives has been assessed using various in vitro and in vivo models.

| Compound ID/Series | Assay | Result | Reference |

| Compound 4k | HRBC Membrane Stabilization | 90.64% inhibition at 500 µg/mL | [20] |

| Protein Denaturation | 93.72% inhibition at 500 µg/mL | [20] | |

| Compound 4f | HRBC Membrane Stabilization | 89.61% inhibition at 500 µg/mL | [20] |

| Thiazolidinediones (meta-analysis) | NO production in LPS-induced macrophages | Positive activity against NO production | [21] |

Experimental Protocol: In Vitro Anti-inflammatory Activity (HRBC Membrane Stabilization)

The human red blood cell (HRBC) membrane stabilization method is used to assess the anti-inflammatory activity of compounds in vitro. The principle is that anti-inflammatory agents can inhibit the heat-induced hemolysis of red blood cells.

Materials:

-

Fresh human blood

-

Phosphate buffered saline (PBS)

-

Thiazolidinedione derivatives

-

Diclofenac sodium (standard drug)

-

Centrifuge

-

Spectrophotometer

Procedure:

-

HRBC Suspension Preparation: Centrifuge fresh human blood and wash the packed red blood cells with PBS. Prepare a 10% v/v suspension of the HRBCs in PBS.

-

Reaction Mixture: Prepare reaction mixtures containing the HRBC suspension, the TZD derivative at various concentrations, and a control with a standard drug (e.g., diclofenac sodium).

-

Incubation: Incubate the reaction mixtures at 56°C for 30 minutes in a water bath, followed by cooling.

-

Centrifugation: Centrifuge the mixtures and measure the absorbance of the supernatant at 560 nm.

-

Calculation: The percentage of membrane stabilization is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[20]

Synthesis of Thiazolidinedione Derivatives

A common and effective method for synthesizing 5-arylidene-2,4-thiazolidinedione derivatives is the Knoevenagel condensation.[17]

General Synthesis Protocol: Knoevenagel Condensation

Reactants:

-

2,4-Thiazolidinedione

-

Substituted aromatic aldehyde

-

Catalyst (e.g., piperidine, baker's yeast)[17]

-

Solvent (e.g., ethanol)

Procedure:

-

Dissolve 2,4-thiazolidinedione and the substituted aromatic aldehyde in ethanol.

-

Add a catalytic amount of piperidine to the mixture.

-

Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

-

Filter the precipitate, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the purified 5-arylidene-2,4-thiazolidinedione derivative.[17]

Conclusion and Future Perspectives

Thiazolidinedione derivatives represent a privileged scaffold in medicinal chemistry with a remarkable range of biological activities. While their role as insulin sensitizers is well-established, their potential as anticancer, antimicrobial, and anti-inflammatory agents is a rapidly growing area of research. The ability of these compounds to modulate multiple signaling pathways, both dependently and independently of PPARγ, underscores their therapeutic versatility. Future research should focus on the structure-activity relationship (SAR) studies to design and synthesize novel derivatives with enhanced potency and selectivity for specific targets, as well as improved safety profiles. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for the continued exploration and development of thiazolidinedione-based therapeutics.

References

- 1. library.dmed.org.ua [library.dmed.org.ua]

- 2. Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of thiazolidine-2,4-dione-pyrazole conjugates as antidiabetic, anti-inflammatory and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis, characterization and antimicrobial evaluation of imidazolyl thiazolidinedione derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Synthesis, biological evaluation and computer-aided discovery of new thiazolidine-2,4-dione derivatives as potential antitumor VEGFR-2 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.vensel.org [pubs.vensel.org]

- 14. mdpi.com [mdpi.com]

- 15. pharmacyjournal.info [pharmacyjournal.info]

- 16. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. In Vivo and Ex Vivo Evaluation of 1,3-Thiazolidine-2,4-Dione Derivatives as Euglycemic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and Hypoglycemic and Anti-inflammatory Activity Screening of Novel Substituted 5-[Morpholino(Phenyl)Methyl]-Thiazolidine-2,4-Diones and Their Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Thiazolidines derivatives and their anti-inflammatory activity in LPS-induced RAW 264.7 macrophages: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

The C-5 Position of Thiazolidinediones: A Hub of Reactivity and Therapeutic Potential

A Technical Guide for Researchers and Drug Development Professionals

The thiazolidinedione (TZD) scaffold is a cornerstone in medicinal chemistry, famously recognized for its role in the development of insulin-sensitizing drugs for type 2 diabetes. At the heart of its chemical versatility and biological activity lies the C-5 position, a reactive methylene group that serves as a critical handle for molecular modification and diversification. This in-depth technical guide explores the reactivity of the C-5 position, detailing key reactions, experimental protocols, and the profound impact of its functionalization on the biological activity of TZD derivatives.

Chemical Reactivity of the C-5 Position

The methylene group at the C-5 position of the 2,4-thiazolidinedione ring is flanked by two electron-withdrawing carbonyl groups at C-4 and C-2 (via resonance with the nitrogen atom). This structural arrangement renders the C-5 protons acidic and the carbon atom nucleophilic, making it highly susceptible to a variety of chemical transformations. The most prominent and widely utilized reaction at this position is the Knoevenagel condensation.

Knoevenagel Condensation: The Gateway to C-5 Functionalization

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield a new C=C double bond. In the context of thiazolidinediones, the C-5 methylene group acts as the active hydrogen component, readily reacting with a diverse range of aldehydes and ketones. This reaction is typically catalyzed by a base, which facilitates the deprotonation of the C-5 position to form a carbanion intermediate.

The general mechanism involves:

-

Deprotonation: A base abstracts a proton from the C-5 methylene group, forming a resonance-stabilized carbanion.

-

Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of the aldehyde or ketone.

-

Aldol-type Addition: An intermediate alkoxide is formed.

-

Protonation and Dehydration: The alkoxide is protonated, and subsequent elimination of a water molecule yields the 5-substituted-ylidene-thiazolidinedione derivative.

A variety of catalysts and reaction conditions have been developed to promote the Knoevenagel condensation, offering researchers a toolkit to optimize yields and accommodate different substrates.

Quantitative Data on C-5 Reactivity: Knoevenagel Condensation Yields

The efficiency of the Knoevenagel condensation at the C-5 position is influenced by the nature of the aldehyde, the catalyst employed, and the reaction conditions. The following tables summarize representative yields for the synthesis of 5-arylidenethiazolidine-2,4-diones.

Table 1: Knoevenagel Condensation of 2,4-Thiazolidinedione with Various Aromatic Aldehydes using Ethylenediamine Diacetate (EDDA) as a Catalyst. [1][2][3]

| Entry | Aldehyde | Time (min) | Yield (%) |

| 1 | Benzaldehyde | 15 | 91 |

| 2 | 4-Chlorobenzaldehyde | 15 | 95 |

| 3 | 4-Methylbenzaldehyde | 20 | 92 |

| 4 | 4-Methoxybenzaldehyde | 20 | 93 |

| 5 | 4-Nitrobenzaldehyde | 10 | 96 |

| 6 | 2-Chlorobenzaldehyde | 25 | 89 |

| 7 | 3-Nitrobenzaldehyde | 10 | 94 |

| 8 | 4-Hydroxybenzaldehyde | 25 | 90 |

Reaction conditions: 2,4-Thiazolidinedione (10 mmol), aldehyde (10 mmol), EDDA (5 mol%), solvent-free, 80°C.[1]

Table 2: Knoevenagel Condensation using Piperidine as a Catalyst. [4][5]

| Entry | Aldehyde | Catalyst | Catalyst eq. | TZD Conversion (%) |

| 1 | p-Methoxybenzaldehyde | Piperidine | 0.8 | 91.0 |

| 2 | p-Nitrobenzaldehyde | Piperidine | 0.8 | - |

| 3 | p-Methoxybenzaldehyde | Pyrrolidine | 0.625 | 100 |

Data illustrates the influence of the catalyst and aldehyde substituent on the reaction conversion.[4][5]

Table 3: Knoevenagel Condensation in Polyethylene Glycol (PEG-300). [6][7]

| Entry | Aldehyde | Time (h) | Yield (%) |

| 1 | Benzaldehyde | 3 | 85 |

| 2 | 4-Chlorobenzaldehyde | 3 | 88 |

| 3 | 4-Methylbenzaldehyde | 3.5 | 82 |

| 4 | 4-Methoxybenzaldehyde | 3.5 | 84 |

| 5 | 4-Nitrobenzaldehyde | 2.5 | 90 |

Reaction conditions: 2,4-Thiazolidinedione (0.01 mol), aromatic aldehyde (0.01 mol), PEG-300 (5 ml), 100-120°C.[6]

Experimental Protocols for Key Reactions

General Procedure for the EDDA-Catalyzed Synthesis of 5-Arylidenethiazolidine-2,4-diones (Solvent-Free)[1]

-

A mixture of 2,4-thiazolidinedione (10 mmol), the desired aromatic aldehyde (10 mmol), and ethylenediamine diacetate (EDDA) (0.5 mmol, 5 mol%) is placed in a round-bottom flask.

-

The mixture is stirred at 80°C in an oil bath for the time specified in Table 1.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using an ethyl acetate/petroleum ether (1:3) mixture as the eluent.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

Water is added to the mixture, and the resulting solid is collected by filtration.

-

The solid product is washed with water and then recrystallized from hot ethanol to yield the pure 5-arylidenethiazolidine-2,4-dione.

General Procedure for the Piperidine-Catalyzed Synthesis of 5-Arylidenethiazolidine-2,4-diones[8]

-

To a solution of 2,4-thiazolidinedione and an aromatic aldehyde in toluene, add a catalytic amount of piperidine.

-

Reflux the reaction mixture in an oil bath at 110–120 °C for approximately 5–6 hours.

-

Monitor the completion of the reaction using TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Add a small amount of cold water, followed by the addition of 1 M HCl (2–3 mL) to neutralize the solution.

-

A solid product will precipitate out. Filter the solid, wash it with cold water and dry toluene to obtain the desired product.

Synthesis of 5-Arylidenyl 2,4-thiazolidinediones in PEG-300[7]

-

A mixture of 2,4-thiazolidinedione (0.01 mol) and an aromatic aldehyde (0.01 mol) in PEG-300 (5 ml) is heated in an oil bath for the specified time (see Table 3).

-

The reaction progress is monitored by TLC.

-

After completion, the reaction mass is cooled and poured into cold water.

-

The solid product that forms is filtered and washed with water.

-

The crude product is then crystallized from ethanol to obtain the pure compound.

Biological Significance and Signaling Pathways

Functionalization at the C-5 position of the thiazolidinedione core has a profound impact on the biological activity of the resulting derivatives. Many of these compounds are potent agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism.

The PPARγ Signaling Pathway

Thiazolidinediones exert their therapeutic effects, particularly their insulin-sensitizing action, by binding to and activating PPARγ. The activation of this pathway involves a series of molecular events:

-

Ligand Binding: A TZD derivative enters the cell and binds to the Ligand Binding Domain (LBD) of PPARγ in the nucleus.

-

Conformational Change: Ligand binding induces a conformational change in the PPARγ receptor.

-

Heterodimerization: The activated PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).

-

Coactivator Recruitment: This heterodimer then recruits various coactivator proteins.

-

PPRE Binding: The entire complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.

-

Gene Transcription: This binding event initiates the transcription of genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity.

The following diagram illustrates the core PPARγ signaling pathway activated by thiazolidinediones.

References

An In-depth Technical Guide to the Electrophilic Substitution on the Thiazolidinedione Ring

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazolidinedione (TZD) scaffold is a cornerstone in medicinal chemistry, most notably for its role in the development of insulin-sensitizing drugs. The functionalization of the TZD ring is critical for modulating its pharmacological activity. This technical guide provides a comprehensive overview of the substitution reactions on the thiazolidinedione ring, with a particular focus on reactions involving electrophiles. While classical electrophilic aromatic substitution reactions are not characteristic of this saturated heterocyclic system, the C-5 methylene and N-3 positions exhibit distinct reactivity towards electrophilic reagents. This document details the prevalent reaction mechanisms, provides experimental protocols for key transformations, and summarizes quantitative data for synthesized derivatives. Furthermore, it elucidates the primary signaling pathway through which TZD derivatives exert their therapeutic effects.

Reactivity of the Thiazolidinedione Ring

The 2,4-thiazolidinedione ring is a saturated five-membered heterocycle containing two carbonyl groups, a sulfur atom, and a nitrogen atom. The ring itself is not aromatic and therefore does not undergo classical electrophilic aromatic substitution reactions such as Friedel-Crafts acylation or nitration. The electron-withdrawing nature of the two carbonyl groups significantly influences the reactivity of the ring's constituent atoms.

The primary sites for substitution on the TZD core are the nitrogen atom at position 3 (N-3) and the methylene group at position 5 (C-5). The carbonyl group at C-4 is generally considered unreactive.[1]

-

N-3 Position: The nitrogen atom possesses a lone pair of electrons and can act as a nucleophile, readily undergoing reactions with electrophiles such as alkyl and acyl halides.

-

C-5 Position: The methylene group at C-5 is flanked by two electron-withdrawing carbonyl groups, rendering the protons on this carbon acidic. This "active methylene" group is the key to the most significant substitution reaction on the TZD ring involving an electrophile: the Knoevenagel condensation.

Substitution at the C-5 Position: The Knoevenagel Condensation

The most prominent and synthetically useful reaction for functionalizing the C-5 position of the thiazolidinedione ring is the Knoevenagel condensation.[2] This reaction involves the base-catalyzed condensation of the active methylene group of TZD with an aldehyde or ketone. While an electrophile (the carbonyl compound) is a key reactant, the mechanism is not a direct electrophilic attack on the TZD ring. Instead, a nucleophilic carbanion is formed from the TZD, which then attacks the electrophilic carbonyl carbon.

The general mechanism involves:

-

Deprotonation of the C-5 methylene group by a base to form a resonance-stabilized enolate.

-

Nucleophilic attack of the enolate on the carbonyl carbon of the aldehyde or ketone.

-

Subsequent dehydration to yield a 5-ylidene-2,4-thiazolidinedione derivative.

Quantitative Data from Knoevenagel Condensation Reactions

The Knoevenagel condensation of thiazolidinedione with various aromatic aldehydes has been extensively studied, with varying reaction conditions and catalysts to optimize yields. Below is a summary of representative data.

| Entry | Aldehyde | Catalyst/Solvent | Reaction Time (h) | Yield (%) | Reference |

| 1 | Benzaldehyde | Piperidine/Ethanol | 8-9 | 78 | [3] |

| 2 | 4-Hydroxybenzaldehyde | Piperidine/Ethanol | 8-9 | 45 | [3] |

| 3 | 4-Nitrobenzaldehyde | Piperidine/Ethanol | 8-9 | 69 | [3] |

| 4 | 4-Methoxybenzaldehyde | Pyrrolidine/Ethanol | Not Specified | 100 | [4] |

| 5 | Benzaldehyde | Acetic Acid, Piperidine/Toluene (Microwave) | 0.42 | Good | [5][6] |

| 6 | 4-(2-(5-ethylpyridin-2-yl)ethoxy)benzaldehyde | Pyrrolidine | 14 | Not Specified | [7] |

Experimental Protocol: Synthesis of 5-Benzylidene-2,4-thiazolidinedione

This protocol is adapted from a general method for the synthesis of 5-arylidene-thiazolidine-2,4-diones.[3]

Materials:

-

Thiazolidine-2,4-dione (2.5 g, 21.36 mmol)

-

Benzaldehyde (2.27 g, 21.36 mmol)

-

Piperidine (1.20 g, 14.11 mmol)

-

Ethanol (150 mL)

-

Acetic Acid

-

Standard laboratory glassware for reflux and filtration

Procedure:

-

In a round-bottom flask, combine thiazolidine-2,4-dione (2.5 g), benzaldehyde (2.27 g), piperidine (1.20 g), and ethanol (150 mL).

-

Heat the reaction mixture to reflux with continuous stirring for 8-9 hours.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

After completion, pour the reaction mixture into water and acidify with acetic acid.

-

The resulting precipitate is collected by filtration.

-

The crude product can be recrystallized from acetic acid to yield pure 5-benzylidene-2,4-thiazolidinedione.

Characterization Data for 5-(4-Nitro-arylidene)-thiazolidine-2,4-dione:

-

Yield: 69%

-

Melting Point: 220–223°C

-

IR (KBr, cm⁻¹): 1575 (C=C), 1734–1676 (C=O)

-

¹H NMR (CDCl₃, 300 MHz, δ ppm): 8.49 (s, 1H, NH), 7.74 (s, 1H, CH=), 7.63 (d, 1H, J = 8.65), 8.09 (d, 1H, J = 8.65)

-

¹³C NMR (Acetone-d₆, 75.4 MHz, δ ppm): 169.86 (C=O₂), 166.89 (C=O₄), 119.50 (C₅ heterocycle), 142.55 (CH=), 141.50 (C₁), 129.37 (C₂–C₆), 124.13 (C₃–C₅), 147.21 (C₄)[3]

Substitution at the N-3 Position

The nitrogen atom at the N-3 position of the thiazolidinedione ring can be readily functionalized through reactions with various electrophiles, most commonly alkyl and acyl halides. This process is typically carried out in the presence of a base to deprotonate the nitrogen, enhancing its nucleophilicity.

N-Alkylation and N-Acylation

The primary method for introducing substituents at the N-3 position involves deprotonation with a suitable base, followed by reaction with an alkyl or acyl halide.[8] A variety of bases and solvents have been employed for this transformation.

Quantitative Data for N-Substitution Reactions

| Starting Material | Reagent | Base/Solvent | Product | Yield (%) | Reference |

| Thiazolidine-2,4-dione | Benzyl bromide | K₂CO₃/Acetone | N-benzyl-thiazolidine-2,4-dione | Not Specified | [9] |

| 5-(4-(2-(5-ethylpyridin-2-yl)ethoxy)benzylidene)thiazolidine-2,4-dione | Bromoethyl acetate | K₂CO₃/1,4-Dioxane | Ethyl 2-(5-(4-(2-(5-ethylpyridin-2-yl)ethoxy)benzylidene)-2,4-dioxothiazolidin-3-yl)acetate | Not Specified | [7] |

| Pyridine-2-carboxaldehyde and 2,4-thiazolidinedione condensation product | Substituted 2-chloro-N-phenylacetamides | Not Specified | N-substituted pyridin-2-ylmethylene TZD derivatives | >95% purity | [10] |

Experimental Protocol: General Procedure for N-Alkylation

This protocol is a general representation of N-alkylation of a tetrazole derivative, which follows a similar principle to that of thiazolidinediones.[9]

Materials:

-

Thiazolidinedione derivative (10 mmol)

-

Potassium carbonate (K₂CO₃) (11 mmol)

-

Alkyl halide (e.g., benzyl bromide) (10 mmol)

-

Anhydrous acetone (25 mL)

-

Ethyl acetate

-

Water

-

Standard laboratory glassware

Procedure:

-

To a solution of the thiazolidinedione derivative (10 mmol) in anhydrous acetone (25 mL), add potassium carbonate (11 mmol) and stir the mixture for 15 minutes.

-

Add the alkyl halide (10 mmol) to the reaction mixture.

-

Stir the reaction at room temperature for approximately 2 hours, monitoring by TLC.

-

After the reaction is complete, evaporate the solvent under reduced pressure.

-

Take up the resulting residue in ethyl acetate and wash with water three times.

-

Dry the organic layer, evaporate the solvent, and purify the product as necessary (e.g., by chromatography or recrystallization).

Signaling Pathway: Thiazolidinediones as PPARγ Agonists

Many of the therapeutic effects of thiazolidinedione derivatives, particularly their use as anti-diabetic agents, are mediated through their activity as agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[11][12] PPARγ is a nuclear receptor that, upon activation, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

Activation of PPARγ by TZDs leads to the regulation of numerous genes involved in glucose and lipid metabolism, resulting in increased insulin sensitivity in adipose tissue, muscle, and the liver.[13]

Conclusion

The thiazolidinedione ring, while not susceptible to classical electrophilic aromatic substitution, offers two primary sites for functionalization that are crucial for its diverse biological activities. The C-5 active methylene position is most effectively substituted via the Knoevenagel condensation with carbonyl compounds, a reaction driven by the nucleophilicity of the C-5 carbanion. The N-3 position is readily alkylated or acylated by various electrophiles. A thorough understanding of these reaction pathways and the influential PPARγ signaling cascade is essential for the rational design and development of novel thiazolidinedione-based therapeutic agents. The experimental protocols and quantitative data provided herein serve as a valuable resource for researchers in this field.

References

- 1. researchgate.net [researchgate.net]

- 2. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. research.aston.ac.uk [research.aston.ac.uk]

- 6. scispace.com [scispace.com]

- 7. ijrpb.com [ijrpb.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of novel N-substituted thiazolidinediones (TZDs) as HDAC8 inhibitors: in-silico studies, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thiazolidinedione‐independent activation of peroxisome proliferator‐activated receptor γ is a potential target for diabetic macrovascular complications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dovepress.com [dovepress.com]

Methodological & Application

Application Notes and Protocols: Knoevenagel Condensation for the Synthesis of 5-Arylmethylene-thiazolidine-2,4-diones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazolidine-2,4-dione (TZD) and its derivatives are a cornerstone in medicinal chemistry, renowned for their wide spectrum of biological activities. The 5-arylmethylene-thiazolidine-2,4-dione scaffold, in particular, is a privileged structure found in numerous compounds with therapeutic potential, including anti-diabetic, anti-inflammatory, antimicrobial, and anticancer agents. The primary synthetic route to these valuable compounds is the Knoevenagel condensation, a base-catalyzed reaction between an active methylene compound, in this case, thiazolidine-2,4-dione, and an aldehyde or ketone.

This document provides detailed protocols and application notes for the Knoevenagel condensation of thiazolidine-2,4-dione with various aromatic aldehydes.

Important Note on Starting Material: The standard Knoevenagel condensation to prepare 5-arylmethylene derivatives initiates with thiazolidine-2,4-dione , which possesses an active methylene group at the C-5 position. The compound 5-Bromothiazolidine-2,4-dione is not a suitable starting material for this direct condensation, as the reactive C-5 position is already substituted. 5-Bromothiazolidine-2,4-dione may, however, be employed in other synthetic transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Buchwald-Hartwig) or nucleophilic substitution reactions, to introduce various substituents at the 5-position.

Knoevenagel Condensation: Reaction Principle

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. In the context of thiazolidine-2,4-dione, a weak base is typically used to deprotonate the acidic methylene group at the C-5 position, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting aldol-type intermediate readily undergoes dehydration to afford the thermodynamically stable 5-arylmethylene-thiazolidine-2,4-dione product.

Experimental Protocols

General Protocol for the Synthesis of 5-Arylmethylene-thiazolidine-2,4-diones

This protocol is a generalized procedure based on common literature methods.[1] Optimization of reaction conditions, particularly the choice of catalyst and solvent, may be necessary for specific aldehydes.

Materials:

-

Thiazolidine-2,4-dione

-

Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde, 4-nitrobenzaldehyde, 3-chlorobenzaldehyde)

-

Base catalyst (e.g., piperidine, DABCO, baker's yeast)

-

Solvent (e.g., ethanol, acetic acid, water)

-

Glacial acetic acid (for work-up)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)

Procedure:

-

To a solution of thiazolidine-2,4-dione (1.0 eq.) in the chosen solvent (e.g., ethanol, 10-20 mL per gram of TZD), add the aromatic aldehyde (1.0-1.2 eq.).

-

Add the base catalyst (e.g., piperidine, 0.1-0.5 eq.) to the reaction mixture.

-